molecular formula C18H22N2O6 B11052279 Carbamic acid, [2-[4,5-dimethoxy-2-[[(2-methyl-3-furanyl)carbonyl]amino]phenyl]ethyl]-, methyl ester

Carbamic acid, [2-[4,5-dimethoxy-2-[[(2-methyl-3-furanyl)carbonyl]amino]phenyl]ethyl]-, methyl ester

Cat. No.: B11052279
M. Wt: 362.4 g/mol
InChI Key: DQUQCMZYMAZLQB-UHFFFAOYSA-N
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Description

Methyl N-(4,5-dimethoxy-2-{[(2-methyl-3-furyl)carbonyl]amino}phenethyl)carbamate is a complex organic compound with the molecular formula C18H22N2O6 This compound is characterized by its intricate structure, which includes a carbamate group, a phenethylamine backbone, and various functional groups such as methoxy and furoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(4,5-dimethoxy-2-{[(2-methyl-3-furyl)carbonyl]amino}phenethyl)carbamate typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate 4,5-dimethoxy-2-nitrobenzoic acid, which is then reduced to the corresponding amine. This amine is subsequently reacted with 2-methyl-3-furoyl chloride to form the desired furoyl amide. Finally, the phenethylamine derivative is treated with methyl chloroformate to yield the target carbamate compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl N-(4,5-dimethoxy-2-{[(2-methyl-3-furyl)carbonyl]amino}phenethyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted carbamates .

Scientific Research Applications

Methyl N-(4,5-dimethoxy-2-{[(2-methyl-3-furyl)carbonyl]amino}phenethyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl N-(4,5-dimethoxy-2-{[(2-methyl-3-furyl)carbonyl]amino}phenethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-(4,5-dimethoxy-2-{[(2-methylfuran-3-carbonyl)amino]phenyl}ethyl)carbamate
  • Methyl N-(4,5-dimethoxy-2-{[(2-methyl-3-furanyl)carbonyl]amino}phenyl}ethyl)carbamate

Uniqueness

Methyl N-(4,5-dimethoxy-2-{[(2-methyl-3-furyl)carbonyl]amino}phenethyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C18H22N2O6

Molecular Weight

362.4 g/mol

IUPAC Name

methyl N-[2-[4,5-dimethoxy-2-[(2-methylfuran-3-carbonyl)amino]phenyl]ethyl]carbamate

InChI

InChI=1S/C18H22N2O6/c1-11-13(6-8-26-11)17(21)20-14-10-16(24-3)15(23-2)9-12(14)5-7-19-18(22)25-4/h6,8-10H,5,7H2,1-4H3,(H,19,22)(H,20,21)

InChI Key

DQUQCMZYMAZLQB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=CC(=C(C=C2CCNC(=O)OC)OC)OC

Origin of Product

United States

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